5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, dimethylamine, and various sulfur-containing reagents. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe or inhibitor for studying enzyme activities or cellular pathways. Its interactions with biological macromolecules can provide insights into their functions and mechanisms.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity can be harnessed for various applications.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activities and triggering downstream effects. The pathways involved could be related to signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-3-{[2-(methylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione
- 5-(2-chlorophenyl)-3-{[2-(ethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione
Uniqueness
The uniqueness of 5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione lies in its specific structural features, such as the presence of the dimethylaminoethyl group and the chlorophenyl moiety. These features may confer distinct biological activities and chemical reactivities compared to similar compounds.
Properties
Molecular Formula |
C19H20ClN7O2S |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-5-[2-(dimethylamino)ethylsulfanyl]-10,12-dimethyl-3,4,6,8,10,12-hexazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraene-11,13-dione |
InChI |
InChI=1S/C19H20ClN7O2S/c1-24(2)9-10-30-18-23-22-16-13-15(25(3)19(29)26(4)17(13)28)21-14(27(16)18)11-7-5-6-8-12(11)20/h5-8H,9-10H2,1-4H3 |
InChI Key |
VZCJUGRCPDMSQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=NN=C(N3C(=N2)C4=CC=CC=C4Cl)SCCN(C)C)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.